2-Bromo-4-fluorophenylthiocyanate
Description
2-Bromo-4-fluorophenylthiocyanate is an organic compound with the molecular formula C7H3BrFNS and a molecular weight of 232.07 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)11-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSHBJELWAAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorophenylthiocyanate typically involves the reaction of 2-bromo-4-fluoroaniline with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluorophenylthiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 2-bromo-4-fluoroaniline when reacted with ammonia.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-4-fluorophenylthiocyanate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorophenylthiocyanate involves its interaction with specific molecular targets, such as enzymes or proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-Bromo-4-fluorophenylisothiocyanate
- 2-Bromo-4-fluorophenylamine
- 2-Bromo-4-fluorophenol
Comparison: 2-Bromo-4-fluorophenylthiocyanate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to similar compounds. The thiocyanate group also provides unique chemical behavior, making it valuable for specific applications in research and industry .
Biological Activity
2-Bromo-4-fluorophenylthiocyanate is an organic compound with the chemical formula CHBrFNS. It features a bromine atom and a fluorine atom on a phenyl ring, with a thiocyanate group (-SCN) attached. This compound has garnered attention due to its potential biological activities, making it relevant in pharmaceutical research and development.
| Property | Value |
|---|---|
| Molecular Weight | 227.08 g/mol |
| CAS Number | 2149597-67-9 |
| Chemical Structure | Chemical Structure |
| Solubility | Soluble in organic solvents |
The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity, making it suitable for various synthetic applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds containing thiocyanate groups often exhibit significant antimicrobial activity. A study highlighted that this compound demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
Recent investigations into halogenated phenylthiocyanates have shown promising anticancer properties. In vitro studies revealed that this compound could induce apoptosis in cancer cells while sparing normal cells, indicating a selective toxicity that is desirable in cancer therapeutics. The compound's ability to modulate signaling pathways related to cell proliferation and survival might contribute to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various thiocyanate derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting its potential as a new antimicrobial agent .
- Cancer Cell Line Studies : In experiments with human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in early and late apoptotic cells, supporting its role as an apoptosis inducer .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity.
- Enzyme Inhibition : The thiocyanate group may inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in pathogens or cancer cells.
- Signal Transduction Modulation : By affecting signaling pathways such as MAPK or PI3K/Akt, the compound could alter cellular responses to stress and growth signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
